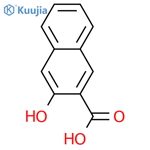

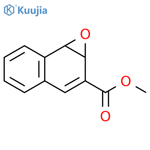

Cas no 883-99-8 (Methyl 3-hydroxy-2-naphthoate)

Methyl 3-hydroxy-2-naphthoate Propriedades químicas e físicas

Nomes e Identificadores

-

- methyl 3-hydroxy-2-naphthoate

- 3-Hydroxy-2-naphthoic acid methyl ester

- Methyl 2-hydroxy-3-naphthate

- methyl 3-hydroxynaphthalene-2-carboxylate

- 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester

- Methyl 2-hydroxy-3-naphthoate

- Methyl 3-hydroxy-2-naphthalenecarboxylate

- 2-Hydroxy-3-naphthoic acid methyl ester

- 2-Naphthoic acid, 3-hydroxy-, methyl ester

- QCA37S018N

- YVVBECLPRBAATK-UHFFFAOYSA-N

- METHYL-3-HYDROXY-2-NAPHTHOATE

- Oprea1_708489

- methyl

- 2-Naphthoic acid, 3-hydroxy-, methyl ester (6CI, 7CI, 8CI)

- 2-Hydroxynaphthalene-3-carboxylic acid methyl ester

- 3-(Methoxycarbonyl)-2-naphthol

- 3-Carbomethoxy-2-naphthol

- 3-Hydroxy-2-naphthalenecarboxylic acid methyl ester

- Methyl 2-hydroxy-3-naphthoic acid

- Methyl 2-hydroxynaphthalene-3-carboxylate

- NSC 25175

- 883-99-8

- NS00039264

- MFCD00004099

- BBL000072

- Z19713483

- Methyl 3-hydroxy-2-naphthoate, 97%

- CS-0070675

- .beta.-Hydroxynaphthoic acid methyl ester

- F17484

- AKOS000121247

- SR-01000319748

- DTXSID8061260

- STK331041

- UNII-QCA37S018N

- SR-01000319748-1

- SCHEMBL441907

- NSC25175

- SY050153

- DB-057066

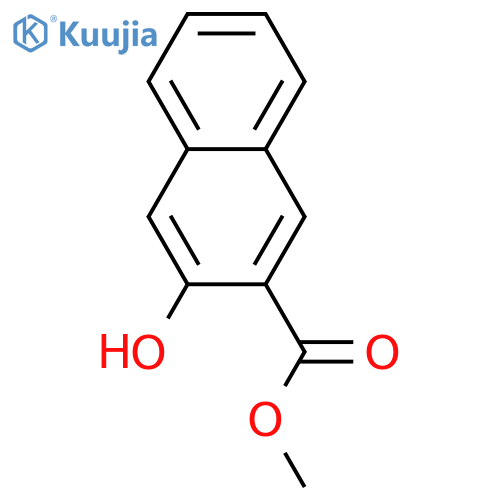

- InChI=1/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3

- YVVBECLPRBAATK-UHFFFAOYSA-

- ALBB-023364

- AI3-30205

- NSC-25175

- EN300-15492

- AS-47987

- EINECS 212-936-9

- methyl 3-hydroxyl-2-naphthoate

- H0283

- 2,3-HydroxynaphthoesA currencyuremethylester

- F2182-0163

- Methyl 3-hydroxy-2-naphthoate

-

- MDL: MFCD00004099

- Inchi: 1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3

- Chave InChI: YVVBECLPRBAATK-UHFFFAOYSA-N

- SMILES: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)OC

- BRN: 1074526

Propriedades Computadas

- Massa Exacta: 202.06300

- Massa monoisotópica: 202.063

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 2

- Complexidade: 239

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- XLogP3: 3.2

- Superfície polar topológica: 46.5

- Contagem de Tautomeros: 5

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.1868 (rough estimate)

- Ponto de Fusão: 72.0 to 76.0 deg-C

- Ponto de ebulição: 205-207 °C(lit.)

- Ponto de Flash: 205-207°C/160mm

- Índice de Refracção: 1.5440 (estimate)

- PSA: 46.53000

- LogP: 2.33200

- Solubilidade: Not determined

Methyl 3-hydroxy-2-naphthoate Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H302+H312+H332-H315-H319

- Declaração de Advertência: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:2

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S26-S36

- CÓDIGOS DA MARCA F FLUKA:9-23

-

Identificação dos materiais perigosos:

- TSCA:Yes

- Frases de Risco:R36/37/38

Methyl 3-hydroxy-2-naphthoate Dados aduaneiros

- CÓDIGO SH:2918290000

- Dados aduaneiros:

China Customs Code:

2918290000Overview:

2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported foodSummary:

HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

Methyl 3-hydroxy-2-naphthoate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141315-5g |

Methyl 3-Hydroxy-2-naphthoate |

883-99-8 | 98% | 5g |

¥45 | 2023-02-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141315-500g |

Methyl 3-Hydroxy-2-naphthoate |

883-99-8 | 98% | 500g |

¥2438.00 | 2024-04-27 | |

| Enamine | EN300-15492-10.0g |

methyl 3-hydroxynaphthalene-2-carboxylate |

883-99-8 | 95% | 10.0g |

$35.0 | 2023-07-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250352-5g |

Methyl 3-hydroxy-2-naphthoate, |

883-99-8 | 5g |

¥594.00 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141315-100g |

Methyl 3-Hydroxy-2-naphthoate |

883-99-8 | 98% | 100g |

¥451.00 | 2024-04-27 | |

| Life Chemicals | F2182-0163-1g |

Methyl 3-Hydroxy-2-naphthoate |

883-99-8 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| Life Chemicals | F2182-0163-5g |

Methyl 3-Hydroxy-2-naphthoate |

883-99-8 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H62810-25g |

Methyl 3-Hydroxy-2-naphthoate |

883-99-8 | 95% | 25g |

¥97.0 | 2023-09-07 | |

| TRC | M327133-500mg |

Methyl 3-Hydroxy-2-naphthoate |

883-99-8 | 500mg |

$ 65.00 | 2022-06-04 | ||

| TRC | M327133-250mg |

Methyl 3-Hydroxy-2-naphthoate |

883-99-8 | 250mg |

$ 50.00 | 2022-06-04 |

Methyl 3-hydroxy-2-naphthoate Método de produção

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

1.2 Solvents: Toluene ; rt → 120 °C; overnight, 120 °C

Synthetic Routes 4

1.2 Reagents: Sodium sulfite Solvents: Water

Synthetic Routes 5

1.2 Reagents: Water ; rt

2.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine , Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ; 15 h, 100 °C

Synthetic Routes 6

1.2 15 min, 40 °C

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

1.2 Solvents: Diethyl ether ; -40 °C; 1 - 2 h, rt; rt → -78 °C

1.3 Reagents: Butyllithium Solvents: Water ; 30 min, -78 °C → -50 °C; 1 h, -50 °C

1.4 Solvents: Water ; -50 °C

2.1 Reagents: Diisopropylamine Catalysts: Trichloroethylene , Cuprous iodide , Tris(dibenzylideneacetone)dipalladium ; 12 - 24 h, rt

2.2 Solvents: Toluene ; rt → 120 °C; overnight, 120 °C

Synthetic Routes 10

Synthetic Routes 11

1.2 rt; 24 h, reflux; reflux → rt

1.3 Reagents: Cesium carbonate Solvents: Acetonitrile ; 1 h, 0 °C

1.4 Reagents: N-Fluorobenzenesulfonimide ; 0 °C; overnight, rt

2.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Toluene ; 12 h, 100 °C

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

1.2 Solvents: Tetrahydrofuran ; 0.5 - 3 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: Potassium carbonate Solvents: Methanol ; 8 h, rt

2.2 Reagents: Water ; rt

3.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine , Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ; 15 h, 100 °C

Methyl 3-hydroxy-2-naphthoate Raw materials

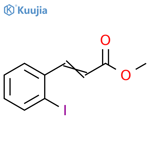

- 2-Propenoic acid, 3-(2-iodophenyl)-, methyl ester

- Agn-PC-0nhuph

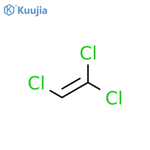

- Trichloroethylene

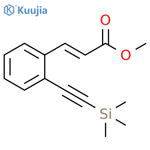

- Benzaldehyde,2-[2-(trimethylsilyl)ethynyl]-

- 2-Propenoic acid, 3-[2-[2-(trimethylsilyl)ethynyl]phenyl]-, methyl ester, (2E)-

- Methyl 1a,7b-dihydronaphth[1,2-b]oxirene-2-carboxylate

- 3-Hydroxy-2-naphthoic acid

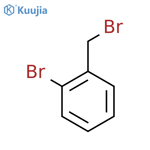

- 1-bromo-2-(bromomethyl)benzene

- Methyl α-acetyl-2-bromo-α-fluorobenzenepropanoate

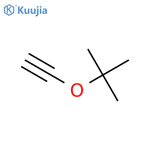

- Tert-butoxyacetylene

- methyl 3-oxobutanoate

- Methyl diethylphosphonoacetate

Methyl 3-hydroxy-2-naphthoate Preparation Products

Methyl 3-hydroxy-2-naphthoate Literatura Relacionada

-

John Griffiths,Kai-Chia Feng J. Mater. Chem. 1999 9 2333

-

Annemarie McCarthy,Albert A. Ruth Phys. Chem. Chem. Phys. 2011 13 7485

-

3. 931. Naphtho(2′ : 3′-2 : 3) furan-4-oneP. Emmott,R. Livingstone J. Chem. Soc. 1958 4629

-

Muthupandi Karthick,Edwin Konikkara Abi,Nagamalla Someshwar,Savarimuthu Philip Anthony,Chinnasamy Ramaraj Ramanathan Org. Biomol. Chem. 2020 18 8653

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides naftalenos ácidos nafaltenocarboxílicos

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides naftalenos ácidos naftaleno-carboxílicos e derivados ácidos nafaltenocarboxílicos

- Solventes e Químicos Orgânicos Compostos Orgânicos ácidos/ésteres

883-99-8 (Methyl 3-hydroxy-2-naphthoate) Produtos relacionados

- 22955-73-3(Dimethyl 4-methoxyisophthalate)

- 606-45-1(Methyl 2-methoxybenzoate)

- 2150-47-2(Methyl 2,4-dihydroxybenzoate)

- 2150-46-1(Methyl 2,5-dihydroxybenzoate)

- 118-61-6(Ethyl salicylate)

- 118-58-1(Benzyl salicylate)

- 119-36-8(Methyl salicylate)

- 87-28-5(Glycol salicylate)

- 947-65-9(Methyl 2-hydroxy-1-naphthoate)

- 2150-45-0(Methyl 2,6-dihydroxybenzoate)